molecular formula C7H6ClN3 B3099718 7-chloro-5-methyl-1H-benzotriazole CAS No. 1354771-98-4

7-chloro-5-methyl-1H-benzotriazole

Cat. No.: B3099718
CAS No.: 1354771-98-4
M. Wt: 167.59 g/mol
InChI Key: HQUABSURZAFGMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-5-methyl-1H-benzotriazole is a derivative of benzotriazole, a heterocyclic compound with a wide range of applications in various fields. Benzotriazole derivatives are known for their stability and versatility, making them valuable in medicinal chemistry, material sciences, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-5-methyl-1H-benzotriazole typically involves the chlorination of 5-methyl-1H-benzotriazole. This process can be carried out using various chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions ensures consistent quality and high throughput .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-5-methyl-1H-benzotriazole is unique due to the presence of both chlorine and methyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material sciences .

Properties

IUPAC Name

4-chloro-6-methyl-2H-benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-4-2-5(8)7-6(3-4)9-11-10-7/h2-3H,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUABSURZAFGMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NNN=C2C(=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 6
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